molecular formula C9H11NO3 B185046 Methyl 2-cyano-2-(oxan-4-ylidene)acetate CAS No. 14389-98-1

Methyl 2-cyano-2-(oxan-4-ylidene)acetate

Cat. No.: B185046
CAS No.: 14389-98-1
M. Wt: 181.19 g/mol
InChI Key: WTJOZBNYFZXKJX-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(oxan-4-ylidene)acetate (CAS: 138302-49-5, molecular formula: C₈H₁₂O₃) is a cyano-substituted acetate ester featuring a tetrahydropyran-4-ylidene moiety. This compound is part of a broader class of α-cyanoacrylate derivatives, which are pivotal in organic synthesis due to their electrophilic β-carbon and ability to participate in cycloadditions, Michael additions, and other nucleophilic reactions.

Properties

CAS No.

14389-98-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-cyano-2-(oxan-4-ylidene)acetate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3

InChI Key

WTJOZBNYFZXKJX-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCOCC1)C#N

Canonical SMILES

COC(=O)C(=C1CCOCC1)C#N

Synonyms

Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Cyano-Acetate Esters

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
Methyl 2-cyano-2-(oxan-4-ylidene)acetate Oxan-4-ylidene (tetrahydropyran) C₈H₁₂O₃ Potential reactivity in cycloadditions; commercial availability (97% purity)
Methyl 2-cyano-2-(3-thienyl)acetate 3-Thienyl C₈H₇NO₂S Enhanced π-conjugation; applications in materials science
Ethyl 2-cyano-2-(3H-quinazoline-4-ylidene)acetate Quinazoline ring C₁₃H₁₁N₃O₂ Tautomerism; crystallographic stability
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate 5-Nitropyridinyl C₉H₇N₃O₄ Electron-withdrawing nitro group; high purity (98%)
Methyl 2-(6-chloro-2-oxobenzoxazin-3-ylidene)acetate Benzoxazinone ring C₁₁H₈ClNO₄ Chlorine substituent; potential bioactivity
Succinimide-based cyano-acetates (Compounds 23, 31, 44) Pyrrolidinone ring Varies Anti-inflammatory, antidiabetic activity

Key Observations :

  • Electronic Effects: The oxan-4-ylidene group provides a saturated, non-aromatic scaffold, contrasting with electron-deficient systems like the 5-nitropyridinyl analog. This influences reactivity in electrophilic reactions .
  • Biological Activity: Succinimide derivatives (e.g., Compound 23) exhibit anti-inflammatory and antidiabetic properties, suggesting that substituents like pyrrolidinone enhance bioactivity compared to the tetrahydropyranylidene system .

Physicochemical Properties

  • Solubility and Stability : Ethyl analogs (e.g., Ethyl 2-(oxan-4-ylidene)acetate, CAS 130312-00-4) are commercially available, indicating stability under standard storage conditions. The methyl ester in the target compound likely has lower solubility in water compared to hydrophilic derivatives like the Oxyma-based peptide coupling agent .

Commercial and Industrial Relevance

  • Pricing and Availability: Methyl 2-(oxan-4-ylidene)acetate is priced at $7,749 per gram (97% purity), indicating high production costs relative to simpler esters like ethyl cyano-acetates .
  • Safety : Ethyl 2-(oxan-4-ylidene)acetate’s safety data sheet () highlights standard handling protocols, suggesting similar precautions for the methyl derivative .

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